1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea
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Overview
Description
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea is a synthetic organic compound characterized by the presence of dichlorophenyl and pyridinylmethyl groups attached to a urea backbone
Preparation Methods
The synthesis of 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea typically involves the reaction of 2,5-dichloroaniline with pyridine-3-carboxaldehyde, followed by the addition of an isocyanate source to form the urea linkage. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea group to amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea involves its interaction with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it could interfere with cell proliferation pathways.
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-3-(pyridin-3-ylmethyl)urea: Similar structure but with different chlorine substitution, leading to variations in reactivity and biological activity.
1-(2,5-Dichlorophenyl)-3-(pyridin-2-ylmethyl)urea: The position of the pyridine ring substitution can affect the compound’s properties and applications.
1-(2,5-Dichlorophenyl)-3-(pyridin-4-ylmethyl)urea: Another positional isomer with potential differences in chemical and biological behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its properties and applications.
Properties
Molecular Formula |
C13H11Cl2N3O |
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Molecular Weight |
296.15 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H11Cl2N3O/c14-10-3-4-11(15)12(6-10)18-13(19)17-8-9-2-1-5-16-7-9/h1-7H,8H2,(H2,17,18,19) |
InChI Key |
LIIDYQRSXWHREP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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